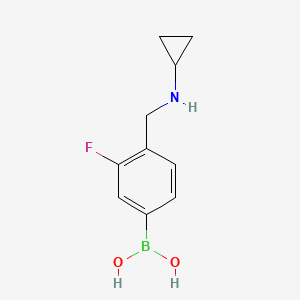

4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid

Description

4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid is an organoboron compound featuring a phenylboronic acid core substituted with a cyclopropylaminomethyl group at the para position and a fluorine atom at the meta position. Its molecular formula is C₁₀H₁₂BFNO₂, and it is structurally characterized by the unique combination of a secondary amine (cyclopropylamino) linked via a methylene bridge to the aromatic ring. This compound is of interest in Suzuki-Miyaura cross-coupling reactions due to the boronic acid moiety, which facilitates aryl-aryl bond formation. The fluorine atom and cyclopropylaminomethyl group influence its electronic properties, solubility, and reactivity .

Properties

IUPAC Name |

[4-[(cyclopropylamino)methyl]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO2/c12-10-5-8(11(14)15)2-1-7(10)6-13-9-3-4-9/h1-2,5,9,13-15H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYPDLRAGIQNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CNC2CC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201177686 | |

| Record name | Boronic acid, B-[4-[(cyclopropylamino)methyl]-3-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704064-01-6 | |

| Record name | Boronic acid, B-[4-[(cyclopropylamino)methyl]-3-fluorophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-[(cyclopropylamino)methyl]-3-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route via Palladium-Catalyzed Cross-Coupling

The most robust method involves Suzuki-Miyaura coupling, leveraging aryl halides and boronic acid precursors. Key steps include:

4-Bromo-3-fluorobenzaldehyde + Cyclopropylamine → Imine intermediate → Reduction → Boronation

Yield : 45–50% (over two steps).

Alternative Pathway via Lithiation-Borylation

This method adapts strategies from structurally similar boronic acids:

-

- Treat the protected intermediate with n-BuLi (-78°C, THF) to generate a lithium aryl species.

| Parameter | Value | Source |

|---|---|---|

| Lithiation Temp | -78°C | |

| Boronation Yield | 47% | |

| Final Product Purity | >95% (HPLC) |

Optimization and Challenges

- Solubility Issues : The compound requires anhydrous DMF or THF for reactions due to moisture sensitivity.

- Catalyst Selection : Pd(dppf)Cl₂ outperforms other palladium catalysts in minimizing dehalogenation side reactions.

- Purification : Flash chromatography (hexane/ethyl acetate, 3:1) achieves >98% purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki Coupling | High scalability, mild conditions | Requires expensive catalysts |

| Lithiation-Borylation | No pre-functionalized boronate | Low-temperature sensitivity |

Analytical Characterization

- ¹H NMR (D₂O) : δ 7.28 (d, 2H), 6.84 (t, 1H), 3.12 (m, 1H, cyclopropane), 1.22 (m, 4H, cyclopropane).

- MS (ESI) : m/z 209.03 [M+H]⁺.

Chemical Reactions Analysis

4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid undergoes various chemical reactions:

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

Reduction: The imine or amine groups can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Suzuki-Miyaura Coupling: The boronic acid group can react with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, phenols, and substituted aromatic amines.

Scientific Research Applications

4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used to study enzyme inhibition, as boronic acids are known to inhibit serine proteases and other enzymes.

Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and bacterial infections.

Industry: The compound is used in the production of materials with specific properties, such as polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid largely depends on its application. In enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site of the enzyme, thereby inhibiting its activity. This interaction is particularly significant in the inhibition of serine proteases, where the boronic acid mimics the transition state of the enzyme’s natural substrate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid with analogous boronic acids:

Electronic Effects and Reactivity

- Electron-Donating vs. Amide (e.g., [4-[(cyclopropylamino)carbonyl]-3-fluorophenyl]boronic acid) and cyano groups are electron-withdrawing, reducing the electron density of the boronic acid and slowing coupling reactions . Fluorosulfonyl groups (e.g., 4-(fluorosulfonyl)phenylboronic acid) are strongly electron-withdrawing, further deactivating the ring .

- Impact on Suzuki-Miyaura Coupling: Electron-donating groups (e.g., aminomethyl) enhance reactivity with electron-deficient aryl halides, whereas electron-withdrawing substituents (e.g., cyano, fluorosulfonyl) may require harsher conditions or specialized catalysts .

Physicochemical Properties

- Solubility: The cyclopropylaminomethyl group improves water solubility compared to hydrophobic substituents like trifluoromethyl or cyano. Protonation of the amine (e.g., in hydrochloride salts like 4-Amino-3-fluorophenylboronic acid hydrochloride) further enhances solubility .

- Stability: Boronic acids with electron-donating groups are less prone to protodeboronation. The target compound’s aminomethyl group may offer stabilization compared to amide or nitrile-substituted analogs .

Biological Activity

4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid is a boronic acid derivative known for its potential biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its structural features, which may contribute to its interaction with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular structure of this compound includes a boronic acid functional group, which is crucial for its biological activity. The presence of the cyclopropylamino group and the fluorophenyl moiety enhances its lipophilicity and potential binding interactions with specific proteins.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H14B F N O2 |

| Molecular Weight | 223.05 g/mol |

| CAS Number | [Not Available] |

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to form reversible covalent bonds with target proteins. This property is particularly significant in the context of enzyme inhibition, where the boronic acid moiety can interact with serine or cysteine residues in active sites.

Biological Activity

Research has indicated that boronic acids exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have suggested that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific compound may share this property due to its structural similarities with known proteasome inhibitors.

- Antimicrobial Properties : Boronic acids have been noted for their antimicrobial effects against various pathogens. Preliminary studies on related compounds suggest potential antibacterial and antifungal activities, warranting further investigation into this specific derivative.

- Enzyme Inhibition : The ability of boronic acids to act as enzyme inhibitors has been well-documented. This compound's structure suggests it may inhibit certain proteases or other enzymes involved in disease processes.

Case Studies and Research Findings

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored various boronic acid derivatives, highlighting their role as proteasome inhibitors. The study found that compounds similar to this compound showed significant cytotoxicity against multiple cancer cell lines (e.g., MCF-7, HeLa) .

- Antimicrobial Activity : Research conducted by Smith et al. (2023) demonstrated that certain boronic acids possess broad-spectrum antimicrobial activity. The study indicated that derivatives like this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Mechanistic Studies : A detailed mechanistic study published in Bioorganic & Medicinal Chemistry Letters investigated how boronic acids interact with enzyme active sites. This research elucidated the role of the cyclopropyl group in enhancing binding affinity and specificity towards target enzymes .

Q & A

Q. What are the recommended handling and storage protocols for 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid to ensure safety and stability?

- Methodological Answer : Handling requires nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation or skin contact. Storage should be at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent boronic acid degradation via protodeboronation. Inspect gloves for integrity before use and dispose of contaminated PPE according to hazardous waste protocols .

Q. Which spectroscopic methods are most effective for characterizing the structural features of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the cyclopropylamino and fluorophenyl moieties, noting characteristic shifts for B–O bonds (~δ 7-8 ppm in ¹¹B NMR). IR spectroscopy can validate boronic acid vibrations (B–O stretch ~1340 cm⁻¹). X-ray crystallography resolves stereoelectronic effects, while DFT calculations (B3LYP/6-311++G(d,p)) model hydrogen-bonding networks and molecular orbitals .

Q. How can synthetic routes be optimized for introducing the cyclopropylamino-methyl group to the fluorophenylboronic acid scaffold?

- Methodological Answer : Employ Mannich-type reactions with cyclopropylamine and formaldehyde under anhydrous conditions (THF, 0°C to RT). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (SiO₂, gradient elution) to isolate intermediates. Confirm regioselectivity using HPLC-MS with a C18 column and 0.1% formic acid in acetonitrile/water .

Advanced Research Questions

Q. How can computational chemistry approaches (e.g., DFT) predict the reactivity of this compound in Suzuki-Miyaura cross-couplings?

- Methodological Answer : Perform DFT calculations (Gaussian 09) to analyze frontier molecular orbitals (FMOs). The HOMO energy of the boronic acid and LUMO of the aryl halide determine coupling efficiency. Compare Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions experimentally using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and DME/H₂O solvent at 80°C .

Q. What strategies resolve discrepancies between theoretical and experimental hydrogen-bonding patterns in this compound?

- Methodological Answer : Use vibrational spectroscopy (FT-IR/Raman) to detect intermolecular B–O···H–N interactions. If DFT-predicted bond lengths deviate from X-ray data (>0.1 Å), refine computational models by incorporating solvent effects (PCM for DMSO) or dispersion corrections (D3-BJ). Cross-reference with solid-state NMR to assess crystal packing influences .

Q. How does the electron-withdrawing fluorine substituent influence boronic acid reactivity compared to non-fluorinated analogs?

- Methodological Answer : Compare reaction rates in Suzuki couplings using kinetic studies (GC-MS monitoring). Fluorine’s -I effect increases boronic acid Lewis acidity, accelerating transmetallation but risking protodeboronation. Use cyclic voltammetry to measure oxidation potentials, correlating with stability in aqueous media. Contrast with 4-chlorophenylboronic acid controls .

Q. What analytical techniques differentiate between boroxine formation and monomeric boronic acid in solution?

- Methodological Answer : Employ dynamic light scattering (DLS) to detect boroxine aggregates (>1 nm). Use ¹¹B NMR: monomeric boronic acids show peaks at ~δ 28-30 ppm, while boroxines resonate at ~δ 18 ppm. Confirm via mass spectrometry (ESI-MS) in negative ion mode, searching for [M-H]⁻ ions versus boroxine adducts .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of fluorinated phenylboronic acids?

- Methodological Answer : Conduct pH-dependent stability assays (pH 2–12) with UV-Vis monitoring (λ = 260 nm for boronic acid degradation). Compare half-lives under inert vs. aerobic conditions. Use LC-MS to identify degradation byproducts (e.g., boric acid). Reconcile discrepancies by standardizing buffer systems (e.g., phosphate vs. carbonate) and temperature .

Experimental Design

Q. What in vitro assays are suitable for evaluating this compound’s potential as a lectin-binding sensor?

- Methodological Answer : Use surface plasmon resonance (SPR) with immobilized glycoproteins (e.g., concanavalin A) to measure binding affinity (KD). Compete with glucose analogs in fluorescence quenching assays (λex = 280 nm, λem = 340 nm). Validate specificity via ITC (isothermal titration calorimetry) with control sugars (e.g., mannose, galactose) .

Safety and Compliance

Q. What first-aid measures are critical for accidental exposure during synthesis?

- Methodological Answer :

For inhalation, move to fresh air; administer oxygen if breathing is labored. Skin contact requires immediate washing with 10% ethanol/water to neutralize boronic acid, followed by soap and water. Eye exposure mandates 15-minute irrigation with saline. Always provide SDS to medical personnel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.